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Compound of Interest

Compound Name: 8-(Cycloheptyloxy)caffeine

Cat. No.: B15346824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 8-
(Cycloheptyloxy)caffeine, a derivative of caffeine. The document details the expected data

from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

analyses. As experimental data for this specific molecule is not readily available in public

literature, this guide is based on established spectroscopic principles and data from the parent

caffeine molecule, offering a predictive yet robust framework for characterization.

Introduction
8-(Cycloheptyloxy)caffeine is a xanthine derivative characterized by the substitution of a

cycloheptyl ether group at the C8 position of the caffeine core. This modification is expected to

alter its physicochemical and pharmacological properties compared to caffeine. Accurate

structural elucidation and purity assessment are critical in the research and development of

such novel compounds. This guide outlines the standard spectroscopic methodologies and

expected spectral data for the comprehensive characterization of 8-(Cycloheptyloxy)caffeine.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis

of 8-(Cycloheptyloxy)caffeine. These predictions are based on the known spectral data of

caffeine and the anticipated contributions of the cycloheptyloxy substituent.
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Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 5.0 - 5.2 m 1H O-CH (cycloheptyl)

~ 4.00 s 3H N₇-CH₃

~ 3.58 s 3H N₃-CH₃

~ 3.40 s 3H N₁-CH₃

~ 1.5 - 2.0 m 12H Cycloheptyl CH₂

Abbreviation: s = singlet, m = multiplet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~ 160 C8 (C-O)

~ 155.5 C4

~ 151.8 C2

~ 147.5 C6

~ 107.5 C5

~ 80 O-CH (cycloheptyl)

~ 35 N₇-CH₃

~ 31.5 N₃-CH₃

~ 29.8 N₁-CH₃

~ 25 - 30 Cycloheptyl CH₂

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3000 - 2850 Medium
C-H Stretch (Aliphatic -

Cycloheptyl)

~ 1700 Strong C=O Stretch (Amide - C6)

~ 1650 Strong C=O Stretch (Amide - C2)

~ 1550 Medium C=N Stretch (Imidazole Ring)

~ 1240 Strong C-O Stretch (Aryl Ether)

~ 1100 Medium C-N Stretch

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization)

m/z Value Predicted Identity of Fragment

290 [M]⁺ (Molecular Ion)

194 [M - C₇H₁₂]⁺

193 [Caffeine - H]⁺

109 [C₅H₅N₄O]⁺

97 [C₇H₁₃]⁺ (Cycloheptyl cation)

82 [C₄H₄N₃O]⁺

55 [C₃H₄N₂]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.
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Procedure:

Sample Preparation: Weigh 5-10 mg of 8-(Cycloheptyloxy)caffeine and dissolve it in

approximately 0.7 mL of deuterated chloroform (CDCl₃).[1] The solution should be clear and

free of any solid particles.

Transfer: Using a pipette, transfer the solution into a clean, dry 8-inch NMR tube.

Data Acquisition:

Insert the sample into the spectrometer.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity and resolution.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters

include a 30° pulse angle and a sufficient relaxation delay (e.g., 2 seconds) to ensure

accurate integration.

For ¹³C NMR, acquire the spectrum with proton decoupling. A 30° pulse and a 4-second

acquisition time are recommended for molecules in this molecular weight range.[2]

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for

¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

Procedure:

Sample Preparation: Ensure the sample of 8-(Cycloheptyloxy)caffeine is pure and dry. For

ATR-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal.[3]

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be

automatically subtracted from the sample spectrum.

Sample Spectrum: Place the sample on the crystal and apply pressure using the anvil to

ensure good contact.

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[3]

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one with an Electron Ionization (EI) source.

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source. For volatile

compounds, this can be done via a direct insertion probe or by coupling the MS to a gas

chromatograph. The sample is vaporized in a vacuum.[4]

Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV), leading to the formation of a molecular ion (a radical cation)

and various fragment ions.[5]

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or a magnetic sector), which separates them based on their mass-to-charge
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(m/z) ratio.[6]

Detection: The separated ions are detected, and their relative abundance is recorded.

Data Processing: The mass spectrum is generated as a plot of relative intensity versus the

m/z ratio. The most intense peak is designated as the base peak with 100% relative

abundance.[5]

Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the chemical

structure of 8-(Cycloheptyloxy)caffeine.
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Caption: General workflow for the spectroscopic analysis of an organic compound.
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Caption: Key structural components of 8-(Cycloheptyloxy)caffeine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15346824#spectroscopic-analysis-of-8-
cycloheptyloxy-caffeine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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